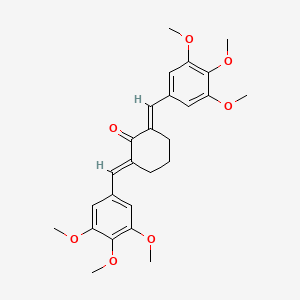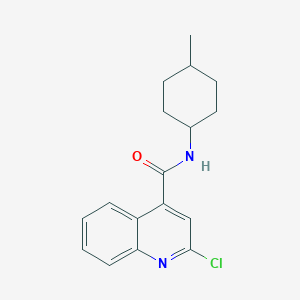
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a broad spectrum of bioactivity .
Synthesis Analysis
Quinoline derivatives can be synthesized through various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The structure of “2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide” would be a modification of this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Chemical Properties
Quinoline derivatives are widely studied for their role in heterocyclic chemistry and synthesis. For instance, Dotsenko and Krivokolysko (2013) explored the unusual reactions of thiomalonamide with dimedone derivatives, yielding quinoline derivatives through a complex process involving β-enaminocarbonyl compounds, highlighting the chemical versatility of quinoline structures in synthesizing heterocyclic compounds V. Dotsenko & S. Krivokolysko, 2013.
Radioligands for Medical Imaging
Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their importance in noninvasive assessment of PBR in vivo. Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11, showcasing their potential for PBR imaging in conditions like neuroinflammation and cancer M. Matarrese et al., 2001.
Biological Activity and Drug Design
Investigations into the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres have shown significant antimycobacterial properties. Goněc et al. (2012) synthesized and tested a series of these compounds, finding several with higher activity against M. tuberculosis than standard treatments, underscoring their potential in antimycobacterial drug design T. Goněc et al., 2012.
Photocatalytic and Electrochemical Applications
Quinoline–imidazole–monoamide ligands have been utilized in constructing octamolybdate complexes with notable electrochemical and photocatalytic properties. Li et al. (2020) synthesized such complexes, revealing their capabilities in the reduction of inorganic substrates and oxidation of organic compounds, highlighting the application of quinoline derivatives in photocatalysis and electrocatalysis Lei Li et al., 2020.
Antimicrobial Activity
Quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and tested for their antibacterial activity. Shivaraj et al. (2013) reported that these compounds showed promising results against Escherichia coli and Staphylococcus aureus, suggesting their potential use in developing new antibacterial agents Y. Shivaraj et al., 2013.
Zukünftige Richtungen
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There is a need for the development of new molecules containing this nucleus, with attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIOSPDNQTJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID74373739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)
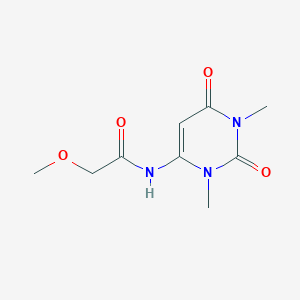

![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
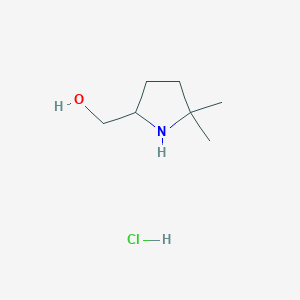
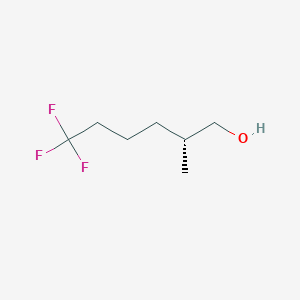
![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)
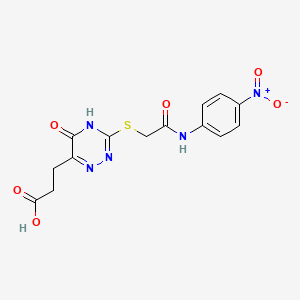
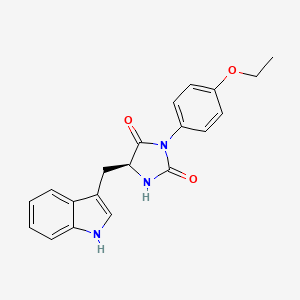
![3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2734983.png)
![4-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2734984.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)
